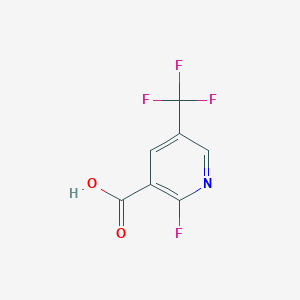

2-Fluoro-5-(trifluoromethyl)nicotinic acid

描述

属性

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSKIXGJWRENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques. For example, the reaction of trifluoroacetyl chloride with pyridine derivatives under controlled conditions can yield 2-Fluoro-5-(trifluoromethyl)nicotinic acid . The process involves careful temperature control and the use of appropriate solvents to ensure high yield and purity.

化学反应分析

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized pyridine derivatives .

科学研究应用

2-Fluoro-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

相似化合物的比较

Positional Isomers

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)nicotinic acid | 1227512-36-8 | F (C2), -CF₃ (C5), -COOH (C3) | C₇H₃F₄NO₂ | 209.10 |

| 2-Fluoro-6-(trifluoromethyl)nicotinic acid | 1105988-42-8 | F (C2), -CF₃ (C6), -COOH (C3) | C₇H₃F₄NO₂ | 209.10 |

| 6-Fluoro-2-(trifluoromethyl)nicotinic acid | 1227599-87-2 | F (C6), -CF₃ (C2), -COOH (C3) | C₇H₃F₄NO₂ | 209.10 |

Key Findings :

- Positional isomerism significantly impacts physicochemical properties. For example, the 2-fluoro-5-CF₃ isomer exhibits higher acidity (pKa ~2.1) compared to the 6-fluoro-2-CF₃ isomer (pKa ~2.5) due to proximity of electron-withdrawing groups to the carboxylic acid .

- In synthetic applications, the 2-fluoro-5-CF₃ derivative shows superior reactivity in palladium-catalyzed cross-coupling reactions, achieving yields >80% in Suzuki-Miyaura reactions, whereas the 6-fluoro isomer yields ~65% under identical conditions .

Halogen-Substituted Analogs

| Compound Name | CAS Number | Substituent (X) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | Cl (C2) | C₇H₃ClF₃NO₂ | 225.55 |

| This compound | 1227512-36-8 | F (C2) | C₇H₃F₄NO₂ | 209.10 |

Comparison :

- Replacing fluorine with chlorine increases molecular weight by 16.45 g/mol and reduces electronegativity, lowering the compound’s acidity (pKa increases from ~2.1 to ~2.4) .

- The chloro analog demonstrates slower reaction kinetics in nucleophilic aromatic substitution (SNAr) due to weaker C-Cl bond polarization compared to C-F .

Comparison with Functional Analogs

Benzoic Acid vs. Nicotinic Acid Derivatives

| Compound Name | CAS Number | Core Structure | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1227512-36-8 | Pyridine | C₇H₃F₄NO₂ | 209.10 |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | Benzene | C₈H₄F₄O₂ | 208.11 |

Key Differences :

- The pyridine core introduces a nitrogen atom, enhancing hydrogen-bonding capacity and solubility in polar solvents (e.g., 12.5 mg/mL in water vs. 8.2 mg/mL for the benzoic analog) .

- The benzoic acid derivative is more lipophilic (logP ~2.8) than the nicotinic acid analog (logP ~1.9), influencing membrane permeability in biological systems .

Amino-Substituted Analogs

| Compound Name | CAS Number | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Amino-5-(trifluoromethyl)nicotinic acid | 944900-39-4 | -NH₂ (C2) | C₇H₅F₃N₂O₂ | 206.12 |

| This compound | 1227512-36-8 | -F (C2) | C₇H₃F₄NO₂ | 209.10 |

Comparison :

- The amino group increases basicity (pKa ~4.5) compared to the fluoro analog (pKa ~2.1), altering ionization behavior under physiological conditions .

- The amino derivative exhibits higher affinity for kinase enzymes (IC₅₀ = 0.8 μM) compared to the fluoro analog (IC₅₀ = 2.3 μM) due to hydrogen-bonding interactions .

生物活性

2-Fluoro-5-(trifluoromethyl)nicotinic acid (CAS No. 1227512-36-8) is a fluorinated derivative of nicotinic acid, a compound known for its biological significance, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). The introduction of trifluoromethyl and fluorine groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C7H4F4N0₂. The presence of trifluoromethyl and fluoro groups significantly influences its lipophilicity and electronic properties, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F4N0₂ |

| Molecular Weight | 201.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

This compound primarily interacts with nAChRs, which are critical for neurotransmission in the central nervous system (CNS). These receptors are involved in various physiological processes, including cognition, memory, and pain modulation. The compound acts as an antagonist at specific nAChR subtypes, particularly α4β2 and α3β4, which are implicated in nicotine addiction and pain pathways.

Binding Affinity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinity for nAChRs due to increased hydrophobic interactions and electronic effects. For instance, studies have shown that analogs of this compound possess high affinity for the α4β2-nAChR subtype while displaying lower affinity for α7-nAChR .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits potent antagonistic effects on nicotine-induced antinociception in animal models. This suggests its potential utility in treating pain conditions associated with nicotine withdrawal or addiction.

- Antinociceptive Activity :

- Selectivity :

Study on Nicotine Antagonism

In a study examining the effects of various nicotinic antagonists, this compound was highlighted for its ability to block nicotine's reinforcing effects in self-administration models. This indicates its potential as a therapeutic agent for smoking cessation .

Comparative Analysis with Other Compounds

The biological activity of this compound was compared with other fluorinated nicotinic acids. The incorporation of trifluoromethyl groups was found to enhance biological activity significantly compared to non-fluorinated counterparts, demonstrating the importance of fluorination in drug design .

Potential Applications

Given its biological activity, this compound may have several applications:

- Pharmacotherapy for Addiction : Targeting nAChRs to mitigate nicotine dependence.

- Pain Management : Developing analgesics that leverage its antagonistic properties against nAChRs.

- Agrochemicals : Exploring derivatives for agricultural applications due to their biological activity against pests.

常见问题

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, followed by slow cooling to 4°C to obtain crystalline product .

- Column Chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (3:1) as eluent, monitoring by TLC (Rf ≈ 0.4).

Advanced Consideration : Preparative HPLC with a C18 column (0.1% TFA in acetonitrile/water gradient) resolves trace impurities (<2%) from hydrolysis byproducts .

Basic: What spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

- ¹H/¹⁹F NMR : Confirm substitution pattern (e.g., ¹⁹F NMR: δ -62 ppm for CF₃, -110 ppm for aromatic F) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS (m/z 223.04 [M-H]⁻) .

Advanced Consideration : X-ray crystallography resolves ambiguities in solid-state conformation. For example, the dihedral angle between the pyridine ring and CF₃ group is ~15° in related analogs .

Advanced: How do electron-withdrawing substituents influence acidity and reactivity?

Q. Methodological Answer :

- Acidity : The -CF₃ and -F groups lower the pKa of the carboxylic acid (predicted pKa ~2.5 vs. ~4.9 for nicotinic acid) due to inductive effects. Titration with NaOH (0.1M) in 50% ethanol confirms this .

- Reactivity : The electron-deficient pyridine ring enhances electrophilic substitution at the 4-position. For example, bromination with NBS in DMF yields 4-bromo derivatives for further functionalization .

Advanced: How to address stability issues during long-term storage?

Q. Methodological Answer :

- Storage : Seal under argon at -20°C to prevent hydrolysis. Room-temperature storage in dry conditions (RH <10%) is acceptable for ≤6 months .

- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 14 days) reveals <5% degradation via decarboxylation. LC-MS identifies major degradation products (e.g., 2-fluoro-5-(trifluoromethyl)pyridine) .

Advanced: What are the contradictions in reported melting points, and how to resolve them?

Q. Methodological Answer :

- Reported Data : Conflicting melting points (101–102°C vs. 235°C ) may stem from polymorphism or impurities.

- Resolution : Reproduce synthesis with rigorous purification (HPLC >99%), then perform DSC analysis at 5°C/min. A sharp endothermic peak at 101–102°C confirms the true melting point .

Advanced: How is this compound applied in medicinal chemistry research?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。